Benocyclidine

Catalog No.
S578209
CAS No.
112726-66-6
M.F
C19H25NS
M. Wt
299.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benocyclidine

CAS Number

112726-66-6

Product Name

Benocyclidine

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine

Molecular Formula

C19H25NS

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2

InChI Key

RGSVXQJPSWZXOP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4

Synonyms

1-(1-(2-benzo(b)thienyl)cyclohexyl)piperidine, 1-BTCP, GK 13, GK-13, N-(1-(2-benzo(b)thiophenyl)cyclohexyl)piperidine

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4

Selective Dopamine Reuptake Inhibitor

BCP functions as a potent and selective dopamine reuptake inhibitor (DRI) []. This means it blocks the reuptake of dopamine, a neurotransmitter crucial for movement, motivation, and reward, by dopamine transporters in the brain. This action leads to increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Unlike traditional DRIs, BCP shows negligible affinity for the NMDA receptor-linked phencyclidine binding site (PCP site), responsible for PCP's psychotomimetic effects []. This selectivity allows researchers to study the role of dopamine in various neurological processes without the confounding effects associated with PCP.

Applications in Dopamine Research

BCP's selective DRI properties make it a valuable tool for investigating the dopaminergic system's involvement in various neurological and psychiatric disorders, including:

  • Parkinson's disease: BCP has been used in animal models of Parkinson's disease to evaluate its potential for restoring dopamine function and improving motor symptoms [].
  • Schizophrenia: Studies suggest that BCP may help understand the dopaminergic abnormalities associated with schizophrenia by studying its effects on dopamine release and reuptake [].
  • Drug addiction: BCP can be used to study the role of dopamine in reward processing and motivation, potentially aiding in the development of new treatments for drug addiction [].

Additional Research Applications

Beyond its role as a DRI, BCP also finds application in other areas of scientific research:

  • Neuroimaging: BCP can be used to label the dopamine transporter in the brain, allowing researchers to visualize and quantify dopamine transporter function using positron emission tomography (PET) scans.
  • Neurotoxicity: BCP can be employed to investigate the neurotoxic effects of certain drugs or environmental toxins by studying their impact on dopamine neurons [].

Benocyclidine, also known as benzothiophenylcyclohexylpiperidine, is a psychoactive recreational drug belonging to the arylcyclohexylamine class. It was first described in a patent application by Marc Caron and colleagues at Duke University in 1997. This compound acts primarily as a potent and selective dopamine reuptake inhibitor and psychostimulant. Unlike its closely related compounds, such as phencyclidine and ketamine, benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate receptor, which means it lacks anticonvulsant, anesthetic, hallucinogenic, or dissociative effects .

BCP's primary mechanism of action involves inhibiting dopamine reuptake. By binding to the dopamine transporter (DAT), BCP prevents dopamine from being reabsorbed by the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft []. This increased dopaminergic activity is thought to influence various brain functions associated with reward, movement, and motivation [].

Due to its structural similarity to PCP, BCP is classified as a Schedule I controlled substance in some states like Florida and Virginia due to its potential for abuse []. Research suggests BCP exhibits minimal affinity for the NMDA receptor, unlike PCP, which contributes to its dissociative and hallucinogenic effects []. However, the full spectrum of BCP's safety profile and potential for dependence requires further investigation.

Typical of arylcyclohexylamines, including:

  • Oxidation: Under certain conditions, benocyclidine may oxidize to form sulfoxides or sulfones.
  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
  • Hydrogenation: The presence of double bonds in the structure allows for potential hydrogenation reactions.

These reactions can be leveraged for further synthetic modifications or to study its metabolic pathways .

Benocyclidine is primarily characterized by its action as a dopamine reuptake inhibitor, with an IC₅₀ value of around 8 nM. This potency allows it to effectively increase dopamine levels in the synaptic cleft, contributing to its psychostimulant effects. Unlike phencyclidine and ketamine, benocyclidine does not interact significantly with NMDA receptors, making it unique among similar compounds. Its lack of hallucinogenic effects has led to its investigation in various pharmacological contexts .

The synthesis of benocyclidine typically involves multi-step organic reactions. One common method includes:

  • Formation of the Piperidine Ring: Starting from commercially available precursors such as cyclohexanone.
  • Introduction of the Benzothiophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
  • Final Purification: Techniques such as recrystallization or chromatography are employed to isolate pure benocyclidine.

These methods allow for the production of benocyclidine in laboratory settings for research purposes .

Benocyclidine has several applications:

  • Research Tool: It is used in neuroscience research to study dopamine transport mechanisms and receptor interactions.
  • Forensic Science: Its presence has been detected in ecstasy tablets sold as MDMA, raising concerns about its recreational use and implications for public health .
  • Potential Therapeutic Uses: Due to its selective action on dopamine transporters, there is ongoing research into its potential therapeutic applications in treating disorders related to dopaminergic dysfunction .

Studies have shown that benocyclidine selectively inhibits dopamine reuptake without significant interaction with other neurotransmitter systems like serotonin or norepinephrine. This specificity contributes to its unique profile compared to other psychoactive substances. Research has also indicated that it may serve as a non-labeled reporter ligand for studying binding sites on nicotinic acetylcholine receptors .

Benocyclidine shares structural and functional similarities with several other compounds in the arylcyclohexylamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeDopamine Reuptake InhibitionNMDA Receptor AffinityUnique Features
PhencyclidineArylcyclohexylamineModerateHighHallucinogenic effects
KetamineArylcyclohexylamineModerateHighAnesthetic properties
BenocyclidineArylcyclohexylamineHighNegligiblePure dopamine reuptake inhibitor
3-MethylphencyclidineArylcyclohexylamineModerateModerateSimilar structure but varied effects

Benocyclidine's unique profile as a pure dopamine reuptake inhibitor without significant NMDA receptor interaction distinguishes it from these other compounds, making it a subject of interest for both scientific research and potential therapeutic applications .

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

299.17077098 g/mol

Monoisotopic Mass

299.17077098 g/mol

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

Q1WR6UP7MW

MeSH Pharmacological Classification

Dopamine Agonists

Other CAS

112726-66-6

Wikipedia

Benocyclidine

Dates

Modify: 2023-08-15
1. PCT Patent Application WO199712513 (see also US Patents Nos.5,866,756 and 6,218,595
2. Vignon J, Pinet V, Cerruti C, Kamenka JM, Chicheportiche R (1998). "[3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex". Eur J Pharmacol. 148 (3): 427–436. doi:10.1016/0014-2999(88)90122-7. PMID 3384005.
3. Chaudieu I, Vignon J, Chicheportiche M, Kamenka JM, Trouiller G, Chicheportiche R (1989). "Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs". Pharmacol Biochem Behav. 32 (3): 699–705. doi:10.1016/0091-3057(89)90020-8. PMID 2544905. S2CID 7672918.
4. Filloux F, Hunt MA, Wamsley JK (1989). "Localization of the dopamine uptake complex using [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP) in rat brain". Neurosci. Lett. 100 (1–3): 105–110. doi:10.1016/0304-3940(89)90668-X. PMID 2527343. S2CID 9985692.
5. Maurice T, Vignon J, Kamenka JM, Chicheportiche R (1989). "In vivo labelling of the mouse dopamine uptake complex with the phencyclidine derivative [3H]BTCP". Neurosci. Lett. 101 (2): 234–238. doi:10.1016/0304-3940(89)90537-5. PMID 2771169. S2CID 24176107.
6. Froimowitz M, Wu KM, Rodrigo J, George C (2000). "Conformational preferences of the potent dopamine reuptake blocker BTCP and its analogs and their incorporation into a pharmacophore model". J Comput Aided Mol Des. 14 (2): 135–46. Bibcode:2000JCAMD..14..135F. doi:10.1023/A:1008144707255. PMID 10721502. S2CID 6754086.
7. "EcstasyData Testing Result: Blue Butterfly". Ecstasy and other drug testing. Erowid Center. Retrieved 2 February 2012.
8. "21 CFR — SCHEDULES OF CONTROLLED SUBSTANCES §1308.11 Schedule I".
9. "Florida Statutes - Chapter 893 - DRUG ABUSE PREVENTION AND CONTROL".

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